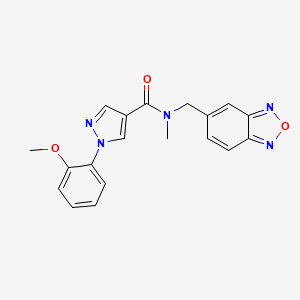
N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to the one often involves multi-step organic reactions. For instance, the synthesis of related pyrazole derivatives has been described through the cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures, followed by analytical and spectral characterization (N. P. Rai et al., 2009)[https://consensus.app/papers/synthesis-characterization-activity-rai/e2a017413eb7594ea899332da1ed2804/?utm_source=chatgpt]. This approach underscores the intricate processes involved in constructing molecules with specific functional groups and structural frameworks, highlighting the complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, novel pyrazole derivatives have been characterized to confirm their molecular structures, revealing the presence of specific dihedral angles and hydrogen bond interactions that define their three-dimensional conformation (K. Kumara et al., 2018)[https://consensus.app/papers/synthesis-xray-crystal-structure-kumara/b06a96824bfa55b7b11b59b926b7ffd7/?utm_source=chatgpt]. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the presence of pyrazole and benzoxadiazole rings in the molecule's backbone may afford it distinct chemical properties, such as the ability to participate in various organic reactions including cyclizations, substitutions, and the formation of hydrogen bonds, which can further modify its chemical and physical properties.
Physical Properties Analysis
The physical properties of these molecules, including solubility, melting points, and thermal stability, can be significantly affected by their structural features. Compounds with similar structures have been found to exhibit thermal stability up to certain temperatures, and their solubility in different solvents can vary based on the polarity and presence of specific substituents (K. Kumara et al., 2018)[https://consensus.app/papers/synthesis-characterization-xray-crystal-structure-kumara/191bfaa758735171822970b7ef8de8d6/?utm_source=chatgpt].
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that derivatives of pyrazole and oxadiazole, which share structural similarities with N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide, show promising antibacterial properties. For instance, a study by Rai et al. (2009) synthesized novel oxadiazoles showing significant antibacterial activity against common bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, indicating the potential of such compounds in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticancer Activity
Another area of application for these compounds is in anticancer research. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the exploration of pyrazole and oxadiazole derivatives as potential anticancer agents (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
Compounds within this chemical family have also been explored for their herbicidal activity. Ohno et al. (2004) synthesized novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and examined their herbicidal activity and crop safety under flooded conditions. This study highlights the agricultural applications of such compounds, particularly in the development of new herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Propiedades
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-methoxyphenyl)-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-23(11-13-7-8-15-16(9-13)22-27-21-15)19(25)14-10-20-24(12-14)17-5-3-4-6-18(17)26-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLBFBAVYIQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NON=C2C=C1)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)


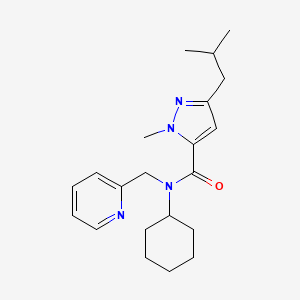

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)
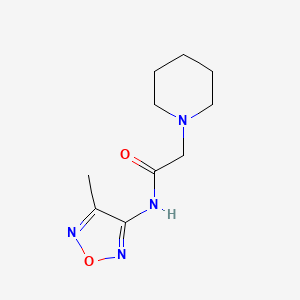
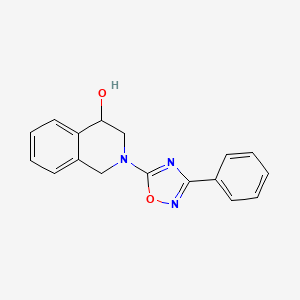
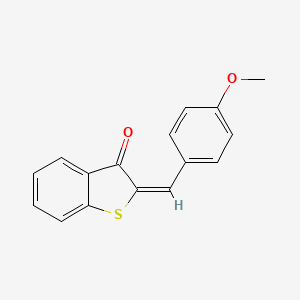
![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)